Pemetrexed ditromethamine dihydrate
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Overview
Description
Pemetrexed tromethamine is a chemotherapy drug primarily used for the treatment of pleural mesothelioma and non-small cell lung cancer (NSCLC). It is a folate analog metabolic inhibitor that disrupts folate-dependent metabolic processes essential for cell replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pemetrexed tromethamine is synthesized through a series of chemical reactions involving the formation of pemetrexed diacid, which is then converted into its disodium salt form. The tromethamine salt is prepared by reacting pemetrexed diacid with tromethamine in methanol at controlled temperatures .
Industrial Production Methods: Industrial production of pemetrexed tromethamine involves the optimization of reaction conditions to ensure high yield and purity. The process includes the preparation of stable amorphous and crystalline forms of the compound, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Pemetrexed tromethamine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed: The major products formed from these reactions include various derivatives of pemetrexed, which are used for different therapeutic applications .
Scientific Research Applications
Pemetrexed tromethamine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying folate analogs and their interactions with enzymes.
Biology: Investigated for its effects on cell replication and metabolic processes.
Medicine: Primarily used in chemotherapy for treating pleural mesothelioma and NSCLC. .
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Pemetrexed tromethamine exerts its effects by inhibiting three key enzymes involved in folate metabolism: thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase. By inhibiting these enzymes, the compound disrupts the synthesis of DNA and RNA, leading to cell death .
Comparison with Similar Compounds
Methotrexate: Another folate analog used in chemotherapy.
Raltitrexed: A thymidylate synthase inhibitor used for colorectal cancer treatment.
Comparison: Pemetrexed tromethamine is unique in its ability to inhibit multiple enzymes involved in folate metabolism, making it more effective in disrupting cell replication compared to methotrexate and raltitrexed. Additionally, it has a broader range of applications in treating different types of cancer .
Properties
CAS No. |
1851348-04-3 |
---|---|
Molecular Formula |
C28H47N7O14 |
Molecular Weight |
705.7 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid;dihydrate |
InChI |
InChI=1S/C20H21N5O6.2C4H11NO3.2H2O/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;2*5-4(1-6,2-7)3-8;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);2*6-8H,1-3,5H2;2*1H2/t13-;;;;/m0..../s1 |
InChI Key |
DUORKVZYABUEHW-AHJYMZSGSA-N |
SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.O.O |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.O.O |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.O.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pemetrexed tromethamine; Pemetrexed ditromethamine dihydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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